molecular formula C8H10N2O2 B555658 3-(3-Pyridyl)-D-alanine CAS No. 70702-47-5

3-(3-Pyridyl)-D-alanine

Cat. No. B555658
CAS RN: 70702-47-5
M. Wt: 166,18*72,90 g/mole
InChI Key: DFZVZEMNPGABKO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Pyridyl)-D-alanine” is a compound that has been used in various scientific studies . It is a derivative of D-alanine, where a pyridyl group is attached at the 3rd position .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of cyclic or acyclic precursors . The synthetic strategies used can include ring construction from different precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Resolution in Peptide Research

3-(3-Pyridyl)-D-alanine has been involved in improved synthesis methods. Folkers et al. (2009) described the synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride from 3-pyridinecarboxyaldehyde. This compound has utility in the synthesis of antagonists for the luteinizing hormone-releasing hormone, demonstrating its relevance in peptide research and hormone studies (Folkers, Kubiak, & Stȩpiński, 2009).

Reaction Studies and Analysis Techniques

In the realm of analytical chemistry, Chu et al. (2011) employed pyrolysis and electrospray time-of-flight mass spectrometry (ESI-TOF-MS) for the analysis of glucose/alanine reaction products, where this compound could play a role as a potential alanine derivative (Chu, Sleno, & Yaylayan, 2011).

Enantioselective Synthesis in Pharmaceutical Applications

Adamczyk et al. (2001) developed a novel method for the synthesis of (2-pyridyl)alanines, which are structurally similar to this compound. This research has implications for pharmaceutical applications, particularly in the synthesis of compounds like L-azatyrosine, an antitumor antibiotic (Adamczyk, Akireddy, & Reddy, 2001).

Acid-Base Properties and Theoretical Studies

Lewandowska et al. (2013) explored the acid-base properties of similar compounds, 3-[2-(pyridyl)benzoxazol-5-yl]alanine derivatives. Such studies are crucial for understanding the behavior of these compounds in various chemical environments, which is essential for their application in chemical and pharmaceutical industries (Lewandowska et al., 2013).

Biotechnological Production and Enzymatic Studies

Jia et al. (2022) focused on the biotechnological production of d-Alanine, a compound related to this compound. Their work in engineering novel (R)-Selective Transaminase for efficient symmetric synthesis of d-Alanine highlights the potential for utilizing these compounds in food and healthcare applications (Jia et al., 2022).

Antibacterial Drug Target

Research on alanine racemase, a bacterial enzyme involved in the interconversion between L- and D-alanine, provides insights into potential antibacterial drug targets. The study by Priyadarshi et al. (2009) on alanine racemase from Enterococcus faecalis, which relates to this compound, is relevant for developing new antibiotics (Priyadarshi et al., 2009).

properties

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70702-47-5
Record name (αR)-α-Amino-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70702-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(3-Pyridyl)-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-(3-PYRIDYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyridyl)-D-alanine
Reactant of Route 2
3-(3-Pyridyl)-D-alanine
Reactant of Route 3
3-(3-Pyridyl)-D-alanine
Reactant of Route 4
3-(3-Pyridyl)-D-alanine
Reactant of Route 5
3-(3-Pyridyl)-D-alanine
Reactant of Route 6
3-(3-Pyridyl)-D-alanine

Q & A

Q1: How does the incorporation of 3-(3-Pyridyl)-D-alanine into LH-RH analogs impact their biological activity?

A1: this compound, often abbreviated as D-Pal(3), is a crucial component of the LH-RH antagonist Cetrorelix (SB-75) [, ]. While the provided research doesn't delve into the specific binding interactions, it highlights that incorporating D-Pal(3) at position 3 in the LH-RH sequence contributes to Cetrorelix's antagonistic activity. This modification likely disrupts the interaction with LH-RH receptors, effectively blocking the natural hormone's effects []. This leads to suppressed LH and downstream reduction in estrogen production, which is the intended effect for treating hormone-dependent conditions like ovarian cancer [, ].

Q2: The research mentions the use of this compound in both ruthenium and iridium complexes. What is the significance of this finding?

A2: The research on ruthenium and iridium complexes with this compound delves into its coordination chemistry []. It demonstrates the molecule's versatility in forming stable complexes with metal ions. While the study focuses on structural characterization, it hints at the potential for developing novel metal-based drugs or catalysts using this ligand. Further research is needed to explore the potential biological activity and applications of these complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.